molecular formula C14H28N2O2 B2701923 tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate CAS No. 2287316-08-7

tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate

Cat. No.: B2701923
CAS No.: 2287316-08-7
M. Wt: 256.39
InChI Key: GMVGUCOAUSFPAY-UHFFFAOYSA-N
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Description

tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as carbamates. This compound is characterized by the presence of a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an aminomethyl group. The compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl-substituted pyrrolidine derivativeThe reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to improved safety and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby altering its activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)phenylcarbamate
  • Tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate
  • Tert-butyl N-[4-(aminomethyl)phenyl]carbamate

Uniqueness

tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and aminomethyl groups on a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-12(2,3)14(9-15)7-8-16(10-14)11(17)18-13(4,5)6/h7-10,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVGUCOAUSFPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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